1-Bromo-2-(2-methylprop-1-en-1-yl)benzene
Description
Overview of Halogenated Aromatic Compounds in Modern Organic Synthesis
Halogenated aromatic compounds are foundational pillars in the construction of complex organic molecules. The introduction of a halogen atom, such as bromine, onto an aromatic ring transforms it into a versatile synthetic handle for a multitude of chemical reactions. numberanalytics.comnumberanalytics.com These compounds are particularly prized as substrates in transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are instrumental in forming new carbon-carbon bonds.
The carbon-bromine bond in bromoarenes offers a balance of reactivity and stability, making it an effective leaving group in these catalytic cycles. This reactivity allows for the precise and controlled introduction of a wide array of functional groups, including alkyl, aryl, and alkynyl moieties. Consequently, halogenated aromatics are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers. numberanalytics.comnumberanalytics.comrsc.org The strategic placement of a halogen can also profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical considerations in drug design. numberanalytics.com
Significance of Alkenylbenzene Motifs in Synthetic Chemistry
The alkenylbenzene motif, characterized by a carbon-carbon double bond attached to a benzene (B151609) ring, is another cornerstone of synthetic chemistry. This structural unit is present in numerous natural products and serves as a key precursor for various polymers. The double bond, or alkene, is a site of rich reactivity, amenable to a wide range of transformations.
Key reactions involving the alkenyl group include:
Addition Reactions: The double bond can readily undergo halogenation, hydrohalogenation, and hydration.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate (B83412) can cleave the double bond to form carbonyl compounds.
Polymerization: Alkenylbenzenes, such as styrene (B11656), are monomers for producing widely used polymers.
Reduction: The double bond can be saturated to an alkyl group through catalytic hydrogenation.
This versatility makes the alkenylbenzene scaffold a valuable component for building molecular complexity and accessing diverse chemical space.
Strategic Positioning of 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene in Advanced Chemical Research
This compound is a bifunctional molecule that strategically combines the reactive properties of both a bromoarene and an alkenylbenzene. Its structure, featuring a bromo group and a 2-methylprop-1-en-1-yl group positioned ortho to each other on a benzene ring, makes it a potentially powerful tool for constructing sterically hindered and highly substituted aromatic systems.
The molecule's utility stems from the orthogonal reactivity of its two key functional groups:
The Bromo Group: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents at the 2-position of the ring.
The Alkenyl Group: The 2-methylprop-1-en-1-yl (isobutenyl) moiety provides a site for further functionalization. It can undergo oxidative transformations or be utilized in other addition reactions. beilstein-journals.org
The ortho arrangement of these two groups, combined with the steric bulk of the isobutenyl substituent, can be expected to influence the regioselectivity and stereoselectivity of subsequent reactions. This makes the compound an interesting substrate for investigating the synthesis of complex, three-dimensional molecules that are often sought in medicinal chemistry to improve pharmacological properties. nih.gov
While specific, extensive research on this compound is not widely documented in mainstream literature, its constituent parts are well-understood. Its potential lies in its ability to serve as a specialized building block for targeted synthetic campaigns.
Chemical and Physical Properties
Below is a table summarizing the known and computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br | PubChem nih.gov |
| Molecular Weight | 211.10 g/mol | PubChem nih.gov |
| IUPAC Name | 1-bromo-2-(2-methylprop-1-enyl)benzene | PubChem nih.gov |
| CAS Number | 91388-25-9 | PubChem nih.gov |
| Monoisotopic Mass | 210.00441 Da | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
| Complexity | 158 | PubChem nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-methylprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWPKCADKDSSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 2 Methylprop 1 En 1 Yl Benzene
Direct Synthesis Routes to 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene
Direct synthesis strategies focus on creating the target molecule from readily available starting materials, primarily through carbon-carbon bond-forming reactions that establish the 2-methylprop-1-en-1-yl group on a brominated benzene (B151609) ring.
Olefination Reactions from Brominated Aldehyde Precursors
A primary and highly effective route to this compound involves the olefination of 2-bromobenzaldehyde (B122850). This method directly forms the required carbon-carbon double bond.
The Wittig reaction is a cornerstone of alkene synthesis, reacting a carbonyl compound with a phosphorus ylide. wikipedia.org In this specific synthesis, 2-bromobenzaldehyde serves as the carbonyl component. The necessary phosphorus ylide is isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂), which is typically generated in situ from the corresponding phosphonium (B103445) salt, isopropyltriphenylphosphonium (B8661593) bromide, by deprotonation with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org The high stability of the P=O bond in triphenylphosphine oxide is a significant driving force for this reaction. organic-chemistry.org
Analogous to the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This variation employs a phosphonate (B1237965) ester, such as diethyl isopropylphosphonate, which is deprotonated to form a stabilized carbanion. The HWE reaction often offers advantages, including the use of milder bases (e.g., NaH, K₂CO₃) and easier removal of the phosphate (B84403) byproduct compared to triphenylphosphine oxide.
Another related approach involves the use of organometallic reagents. For instance, a similar compound, 1-bromo-2-(1-propenyl)benzene, has been synthesized by reacting 2-bromobenzaldehyde with a Grignard reagent (ethyl magnesium bromide), followed by the dehydration of the resulting secondary alcohol to form the alkene. prepchem.com A similar strategy could be applied using an isopropyl Grignard reagent to generate the 2-methylprop-1-en-1-yl substituent.
The efficiency and stereoselectivity of olefination reactions are highly dependent on the chosen reagents and conditions. For Wittig-type processes, the selection of the base and solvent is critical. researchgate.net Non-stabilized ylides, such as the isopropylidene ylide required for this synthesis, are highly reactive and typically require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in aprotic, anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The use of lithium-free bases can influence the stereochemical outcome of the reaction. wikipedia.org For semi-stabilized ylides, milder bases such as potassium carbonate or triethylamine (B128534) may be sufficient. researchgate.netnih.gov
The table below outlines general optimization parameters for Wittig-type reactions based on common findings in the literature.
| Parameter | Variation | Expected Outcome | Rationale |
| Base | Strong (n-BuLi, NaH) vs. Mild (K₂CO₃, Et₃N) | Strong bases are required for non-stabilized ylides. Mild bases are suitable for stabilized ylides. organic-chemistry.orgresearchgate.net | The acidity of the α-proton on the phosphonium salt dictates the required base strength. |
| Solvent | Aprotic (THF, CH₂Cl₂) vs. Protic | Aprotic solvents are standard to prevent quenching of the highly reactive ylide. wikipedia.org | Ylides are strong bases and nucleophiles that react with acidic protons. |
| Temperature | Low (-78 °C) to Room Temperature | Lower temperatures can increase stereoselectivity, particularly for Z-alkene formation with non-stabilized ylides. wikipedia.org | The stability of intermediates (betaines/oxaphosphetanes) is temperature-dependent. |
| Additives | Lithium Salts (e.g., LiBr) | Can affect the E/Z selectivity of the alkene product by influencing the equilibrium between betaine intermediates. wikipedia.org | Lithium ions can coordinate with the intermediates, altering the reaction pathway. |
Recent advancements have also explored visible-light photoredox catalysis for olefination reactions, which can offer milder conditions and broader functional group tolerance. nih.gov
Potential Routes via Direct Aryl Halogenation of Alkenylbenzenes
A theoretical alternative involves the direct bromination of the precursor (2-methylprop-1-en-1-yl)benzene via electrophilic aromatic substitution. cymitquimica.commolport.com In this scenario, a brominating agent such as molecular bromine (Br₂) is used in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃).
The alkenyl substituent is an activating group and directs electrophilic attack to the ortho and para positions of the benzene ring. Therefore, the desired this compound would be a potential product. However, a significant challenge in this approach is the competing reaction of bromine with the alkene double bond. Electrophilic addition of bromine to the double bond is often a rapid process that can lead to a mixture of undesired vicinal dibromide products. Selectivity could potentially be achieved by using specific brominating agents or conditions that favor C-H activation on the aromatic ring over addition to the alkene, but this remains a challenging synthetic problem.
Synthesis through Functional Group Interconversion on Related Structures
This strategy involves starting with a molecule that already possesses the (2-methylprop-1-en-1-yl)benzene framework and then introducing the bromine atom through the transformation of another functional group.
Bromination of Substituted Alkenylbenzenes
A reliable method for introducing a bromine atom onto a specific position of an aromatic ring is the Sandmeyer reaction. This process begins with a precursor such as 2-(2-methylprop-1-en-1-yl)aniline. The amino group (-NH₂) is first converted into a diazonium salt (-N₂⁺) using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C).
The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonio group by a bromide ion, releasing nitrogen gas and forming the target aryl bromide, this compound. This method is generally effective and provides excellent regiochemical control, as the position of the bromine atom is determined by the location of the initial amino group on the precursor molecule. The conversion of other functional groups, such as hydroxyls or boronic acids, into bromides is also a viable, though sometimes more complex, alternative. ub.eduvanderbilt.edu
Transformation of Pre-existing Aromatic Compounds with Alkenyl Moieties
One effective strategy for the synthesis of this compound involves the modification of a pre-existing aromatic framework. A plausible and well-documented approach is through a Grignard reaction followed by a dehydration step. This method builds the desired carbon skeleton and then creates the double bond. A similar methodology has been successfully employed for the synthesis of analogous compounds like 1-bromo-2-(1-propenyl)benzene, which involves the reaction of 2-bromobenzaldehyde with a Grignard reagent and subsequent dehydration. prepchem.com
A likely pathway for the target molecule commences with the reaction of 2-bromobenzylmagnesium bromide with acetone. The resulting tertiary alcohol, 2-(2-bromophenyl)-2-propanol, is then subjected to acid-catalyzed dehydration to yield the final product, this compound. This dehydration is often facile for tertiary benzylic alcohols. sciencemadness.org
Reaction Scheme:
Step 1: Grignard Reaction 2-bromobenzylmagnesium bromide + Acetone → 2-(2-bromophenyl)-2-propanol
Step 2: Dehydration 2-(2-bromophenyl)-2-propanol --(Acid Catalyst, Heat)--> this compound + H₂O
Detailed Research Findings
The initial step involves the formation of a Grignard reagent from 2-bromobenzyl bromide and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This organometallic intermediate is then reacted with acetone, a suitable ketone for installing the dimethyl-substituted carbon of the propenyl group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tertiary alkoxide upon workup with a weak acid like aqueous ammonium (B1175870) chloride. researchgate.net
The subsequent step is the dehydration of the formed tertiary alcohol, 2-(2-bromophenyl)-2-propanol. This transformation is typically achieved by heating the alcohol in the presence of an acid catalyst. Common catalysts for this type of elimination reaction include p-toluenesulfonic acid, sulfuric acid, or phosphoric acid. prepchem.comsciencemadness.org The reaction proceeds via an E1 mechanism, where the protonation of the hydroxyl group creates a good leaving group (water), which then departs to form a stable tertiary benzylic carbocation. A subsequent deprotonation of an adjacent methyl group by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of the desired alkene.
The table below outlines the key components and conditions for this synthetic transformation.
| Reaction Step | Reactants | Reagents & Conditions | Intermediate/Product |
| Grignard Reaction | 2-Bromobenzyl bromide, Magnesium, Acetone | 1. Anhydrous diethyl ether or THF2. Aqueous NH₄Cl (workup) | 2-(2-bromophenyl)-2-propanol |
| Dehydration | 2-(2-bromophenyl)-2-propanol | p-Toluenesulfonic acid (catalytic), Toluene, Reflux | This compound |
An alternative, though less direct, approach involves palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions. For instance, a Stille coupling could theoretically be performed between 1,2-dibromobenzene (B107964) and a suitable organotin reagent like tributyl(2-methylprop-1-en-1-yl)stannane. chemicalbook.com Similarly, a Suzuki reaction could couple 2-bromophenylboronic acid with a vinyl bromide such as 1-bromo-2-methylpropene. evitachem.com These methods offer high efficiency and functional group tolerance but often require more complex and sometimes toxic reagents.
Another classic method for alkene synthesis is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org This could involve the reaction of 2-bromobenzaldehyde with an isopropylidene ylide, generated from isopropyltriphenylphosphonium bromide and a strong base like n-butyllithium. masterorganicchemistry.com This method is known for its reliability in forming a C=C bond at a specific location.
The following table summarizes these alternative transformations.
| Reaction Type | Aromatic Precursor | Alkenyl Moiety Source | Key Catalyst/Reagent |
| Stille Coupling | 1,2-Dibromobenzene | Tributyl(2-methylprop-1-en-1-yl)stannane | Palladium(0) catalyst |
| Suzuki Coupling | 2-Bromophenylboronic acid | 1-Bromo-2-methylpropene | Palladium(0) catalyst, Base |
| Wittig Reaction | 2-Bromobenzaldehyde | Isopropyltriphenylphosphonium bromide | n-Butyllithium |
Chemical Reactivity and Transformation Pathways of 1 Bromo 2 2 Methylprop 1 En 1 Yl Benzene
Carbon-Carbon Bond Forming Reactions Involving the Aryl Bromide
The carbon-bromine bond in 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene is a key reactive site. Its polarization makes the carbon atom electrophilic, while the bromine atom serves as a good leaving group, particularly in the presence of transition metal catalysts. This reactivity is harnessed in a variety of powerful cross-coupling reactions to construct complex molecular architectures.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium and nickel, provides a powerful toolkit for forming new carbon-carbon bonds at the site of the aryl bromide. These reactions are characterized by their high efficiency, functional group tolerance, and broad applicability in the synthesis of pharmaceuticals and fine chemicals. nih.govsemanticscholar.org
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govresearchgate.net This reaction is favored for its mild conditions, the low toxicity of boron reagents, and the commercial availability of a vast array of starting materials. nih.govmdpi.com For this compound, a Suzuki-Miyaura coupling would involve its reaction with an organoboron reagent in the presence of a palladium catalyst and a base, resulting in a new biaryl or alkyl-aryl structure. The general robustness of this method allows for the coupling of various aryl, heteroaryl, alkenyl, and even alkyl groups. nih.govrsc.org
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Organoboron Reagent | Catalyst System (Typical) | Base (Typical) | Potential Product Structure |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(2-methylprop-1-en-1-yl)-1,1'-biphenyl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Methoxy-2-(2-methylprop-1-en-1-yl)-1,1'-biphenyl |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(2-(2-methylprop-1-en-1-yl)phenyl)pyridine |
This table presents hypothetical examples based on the general scope of the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org Applying this to this compound would enable the introduction of an alkyne moiety, a valuable functional group for further transformations and a key component in many natural products and functional materials. nih.govscirp.org The reaction conditions are generally mild, tolerating a wide range of functional groups on both the alkyne and the aryl halide. jk-sci.com
Table 2: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Catalyst System (Typical) | Base (Typical) | Potential Product Structure |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 1-(2-(Phenylethynyl)phenyl)-2-methylprop-1-ene |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | (2-(2-(2-Methylprop-1-en-1-yl)phenyl)ethynyl)trimethylsilane |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(2-(2-Methylprop-1-en-1-yl)phenyl)prop-2-yn-1-ol |
This table presents hypothetical examples based on the general scope of the Sonogashira coupling reaction.
Beyond the Suzuki and Sonogashira reactions, several other palladium-catalyzed couplings offer distinct advantages for modifying this compound.
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org The Stille reaction is highly versatile due to the stability of organostannanes and the tolerance of many functional groups. organic-chemistry.orglibretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org
Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than organoboron or organotin compounds. The Negishi coupling is particularly effective for forming C(sp²)-C(sp³) bonds, allowing for the introduction of alkyl groups onto the aromatic ring. beilstein-journals.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new, more complex olefinic structure by extending the conjugated system.
Table 3: Overview of Other Palladium-Catalyzed Couplings
| Reaction Name | Organometallic Reagent | Key Features |
|---|---|---|
| Stille Coupling | Organostannane (R-SnBu₃) | High functional group tolerance; toxic reagents. organic-chemistry.orglibretexts.org |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity; good for C(sp²)-C(sp³) bond formation. beilstein-journals.org |
This table provides a general overview of the applicability of these reactions.
Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for a wide range of cross-coupling reactions. researchgate.net Nickel-catalyzed methods can often couple substrates that are challenging for palladium systems and can enable unique reactivity. For this compound, nickel catalysis could be employed for Suzuki-type reactions or for cross-electrophile couplings, where two different electrophiles (e.g., the aryl bromide and an alkyl bromide) are coupled in the presence of a reducing agent. semanticscholar.orgresearchgate.net This approach avoids the need to pre-form organometallic reagents. The choice of ligand is crucial in nickel catalysis, as it can dictate the reaction pathway, favoring either a two-electron (e.g., oxidative addition) or a one-electron (e.g., radical) mechanism. nsf.gov
C-H Functionalization Approaches
A more recent and advanced strategy in organic synthesis is direct C-H functionalization. This approach aims to form new bonds by activating a typically unreactive carbon-hydrogen bond, bypassing the need for a pre-installed functional group like a halide. While the aryl bromide of this compound is the most conventional reactive handle, C-H functionalization offers a more atom-economical route to modify the molecule. A transition metal catalyst could potentially be directed by the existing substituents to selectively activate and functionalize a specific C-H bond on the aromatic ring, leading to new carbon-carbon or carbon-heteroatom bonds. The development of such a reaction for this specific substrate would represent a significant step forward in synthetic efficiency.
Regioselective C(sp²)-H and C(sp³)-H Coupling Strategies
The regioselective functionalization of C-H bonds in this compound and related structures is a powerful tool for creating molecular complexity. Palladium catalysis is a prominent method for achieving such transformations. The ortho-alkenyl group can direct the functionalization of the aryl ring. For instance, in reactions involving related ortho-alkenyl bromobenzenes, palladium catalysts have been shown to facilitate the coupling of the aryl C-H bond with various partners. These reactions often proceed through the formation of a palladacycle intermediate, which then undergoes further reaction.
The directing group plays a crucial role in these transformations. For example, the use of a picolinamide (B142947) directing group can enable the palladium-catalyzed monoalkynylation of unactivated olefins with bromoalkynes in a stereospecific manner. nih.gov While not directly demonstrated on this compound, this methodology highlights the potential for regioselective C(sp²)-H functionalization in related systems.
The following table summarizes representative palladium-catalyzed C-H activation reactions on substrates analogous to this compound.
| Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| N-(2-vinylphenyl)picolinamide | 1-bromo-2-phenylacetylene | Pd(OAc)₂ / P(o-tol)₃ | Monoalkynylated product | 85 | nih.gov |
| N-(2-styryl)picolinamide | 1-bromo-2-cyclohexylacetylene | Pd(OAc)₂ / P(o-tol)₃ | Monoalkynylated product | 78 | nih.gov |
Photoredox Catalysis in C-H Activation
Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H activation. researchgate.netresearchgate.neterowid.org This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. researchgate.net For substrates like this compound, photoredox catalysis can enable the functionalization of both C(sp²)-H and C(sp³)-H bonds.
For example, photoredox catalysis has been employed for the anti-Markovnikov hydro(amino)alkylation of vinylarenes. researchgate.netnih.gov This type of reaction, when applied to a substrate like this compound, could potentially lead to the addition of an aminoalkyl group across the double bond. Similarly, photoredox-catalyzed C-H arylation of vinylarenes allows for the formation of C-C bonds under mild conditions. researchgate.net
The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has proven effective for the enantioselective arylation of benzylic C(sp³)-H bonds. researchgate.net This dual catalytic system can convert readily available alkyl benzenes and aryl bromides into valuable chiral 1,1-diaryl alkanes. researchgate.net
Below is a table showcasing representative photoredox-catalyzed C-H functionalization reactions on analogous vinylarene substrates.
| Substrate (Analogue) | Reagent | Photocatalyst | Product | Yield (%) | Reference |
| Styrene (B11656) | N,N-Diisopropylethylamine | Ru(bpy)₃(PF₆)₂ | Hydroaminoalkylated product | 88 | researchgate.net |
| 4-Chlorostyrene | Tetrahydrofuran (B95107) | Ir(ppy)₃ | Hydroalkylation product | 75 | researchgate.net |
| Ethylbenzene | 4-Bromobenzonitrile | Ir(dFCF₃ppy)₂(dtbbpy)Cl / NiCl₂·DME | 1-(4-cyanophenyl)-1-phenylethane | 84 | researchgate.net |
Annulation and Cyclization Reactions Utilizing the Aryl and Alkenyl Moieties
The proximate arrangement of the aryl bromide and the alkenyl group in this compound makes it an ideal substrate for intramolecular cyclization reactions, particularly the intramolecular Heck reaction. wikipedia.orgchim.itorganicreactions.orgthieme-connect.de This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond. Subsequent β-hydride elimination leads to the formation of a cyclic product, typically an indene (B144670) derivative.
Research on ortho-alkenyl bromobenzenes has demonstrated the synthesis of 1,1-disubstituted indenes through a palladium-catalyzed cross-coupling with α-aryl-α-diazoesters. researchgate.netchemistryviews.org This reaction is proposed to proceed through a tandem alkenyl C-H activation and carbene insertion mechanism, with a palladacycle as a key intermediate. researchgate.netchemistryviews.org
The following table presents data from the palladium-catalyzed synthesis of 1,1-disubstituted indenes from ortho-alkenyl bromobenzenes.
| ortho-Alkenyl Bromobenzene | Diazoester | Catalyst/Ligand/Base | Product | Yield (%) | Reference |
| 1-Bromo-2-vinylbenzene | Ethyl 2-diazo-2-phenylacetate | Pd(OAc)₂ / P(2-MeOC₆H₄)₃ / Cs₂CO₃ | 1-Ethoxycarbonyl-1-phenyl-1H-indene | 83 | chemistryviews.org |
| 1-Bromo-2-(prop-1-en-2-yl)benzene | Methyl 2-diazo-2-(4-chlorophenyl)acetate | Pd(OAc)₂ / P(2-MeOC₆H₄)₃ / Cs₂CO₃ | 1-(4-Chlorophenyl)-1-methoxycarbonyl-3-methyl-1H-indene | 75 | chemistryviews.org |
Reactions Involving the 2-Methylprop-1-en-1-yl Moiety
The 2-methylprop-1-en-1-yl group is a reactive handle that can undergo a variety of transformations, including electrophilic additions, metathesis, and isomerization reactions.
Electrophilic Addition Reactions
The electron-rich double bond of the 2-methylprop-1-en-1-yl moiety is susceptible to attack by electrophiles. organicreactions.orgacs.org The addition of hydrogen halides, such as HBr, would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the bromide adds to the more substituted carbon, leading to the formation of a tertiary alkyl bromide. This regioselectivity is due to the formation of the more stable tertiary carbocation intermediate.
The electrophilic addition of bromine (Br₂) across the double bond would also be expected to occur, leading to a vicinal dibromide. youtube.comstackexchange.comchemguide.co.ukdocbrown.infosavemyexams.com The mechanism involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion.
Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). organic-chemistry.orgnih.gov The 2-methylprop-1-en-1-yl group of the title compound can potentially participate in cross-metathesis reactions with other alkenes. organic-chemistry.orgnih.govbeilstein-journals.org This would allow for the introduction of new functional groups at the vinylic position.
Ring-closing metathesis (RCM) is another possibility if a second alkene functionality is present in the molecule. researchgate.netresearchgate.net For instance, if the bromine atom were replaced by a group containing a terminal alkene, RCM could be used to construct a new ring system.
A potential side reaction in olefin metathesis is isomerization of the double bond, which can be promoted by some metathesis catalysts. nih.gov
Isomerization Studies
The position of the double bond in the 2-methylprop-1-en-1-yl group can be altered through isomerization reactions. Catalytic isomerization of propenylbenzenes, which are structurally similar to the side chain of the title compound, has been studied. researchgate.neterowid.orgresearchgate.netmdma.chthieme-connect.com For example, allylbenzene (B44316) can be isomerized to the more thermodynamically stable trans- and cis-propenylbenzene isomers using catalysts such as platinum on alumina. researchgate.net The isomerization of safrole to isosafrole is another well-documented example that can be achieved using various catalysts, including potassium hydroxide (B78521) or transition metal salts. erowid.orgmdma.ch These studies suggest that this compound could potentially be isomerized to its more conjugated isomers under appropriate catalytic conditions.
The following table shows catalyst systems used for the isomerization of related allylbenzene derivatives.
| Substrate | Catalyst System | Product(s) | Reference |
| Allylbenzene | 1% Pt/alumina | trans- and cis-β-Methylstyrene | researchgate.net |
| Safrole | KOH | Isosafrole (cis and trans mixture) | erowid.org |
| Estragole | RuHCl(CO)(PPh₃)₃ | Anethole | thieme-connect.com |
Cycloaddition Reactions (e.g., Diels-Alder)
The 2-(2-methylprop-1-en-1-yl) moiety in this compound contains a carbon-carbon double bond, rendering it a potential participant in cycloaddition reactions. Among these, the Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgyoutube.com
In the context of this compound, the exocyclic double bond can act as a dienophile. For a successful Diels-Alder reaction, the dienophile is often activated by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The 2-bromophenyl group is generally considered to be weakly electron-withdrawing, which may provide some activation to the dienophilic double bond.
A general representation of a Diels-Alder reaction involving this compound with a generic diene, such as 1,3-butadiene, would be expected to yield a substituted cyclohexene product. The reaction would proceed via a concerted [4+2] cycloaddition mechanism. wikipedia.org
Table 1: Hypothetical Diels-Alder Reaction of this compound
| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |
| This compound | 1,3-Butadiene | 4-(2-Bromophenyl)-4,5-dimethylcyclohex-1-ene | [4+2] Cycloaddition |
Reactions at the Bromine Center
The bromine atom attached to the aromatic ring is a key functional group that can undergo several important transformations, including nucleophilic substitution and reduction.
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr). This class of reaction involves the displacement of the halide by a nucleophile. wikipedia.orgbyjus.com The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. libretexts.org
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comlibretexts.org The 2-methylprop-1-en-1-yl group is generally considered to be an electron-donating or weakly electron-withdrawing group. Therefore, this compound is not expected to be highly reactive towards traditional SNAr reactions under standard conditions. For such a reaction to proceed, harsh conditions or the use of a strong base to promote an elimination-addition (benzyne) mechanism might be necessary. youtube.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orglibretexts.orgnih.gov and Heck organic-chemistry.orgwikipedia.orgmdpi.com reactions, provide alternative and more versatile methods for the functionalization of aryl bromides. These reactions proceed through a different mechanistic pathway involving oxidative addition of the aryl bromide to a low-valent palladium catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org
Heck Coupling: In a Heck reaction, the compound would be coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgwikipedia.org
Table 2: Potential Nucleophilic Substitution and Cross-Coupling Reactions
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Potential Product Type |
| SNAr | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | High Temperature/Pressure | Aryl ether or Aryl amine |
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl or Alkyl/Alkenyl-substituted arene |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Substituted styrene derivative |
The bromine atom of this compound can be removed through reductive debromination to yield 2-methyl-1-(prop-1-en-1-yl)benzene. Several methods are available for the reduction of aryl halides. organic-chemistry.orgorganic-chemistry.org
One common method is catalytic hydrogenation . This typically involves reacting the aryl bromide with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.orgresearchgate.net This method is often chemoselective, allowing for the reduction of the aryl bromide in the presence of other functional groups. researchgate.net
Another approach is the use of organolithium reagents . Treatment of an aryl bromide with an alkyllithium reagent, such as n-butyllithium, can lead to lithium-halogen exchange, forming an aryllithium species. wikipedia.orgtaylorandfrancis.comfishersci.com This intermediate can then be quenched with a proton source, such as water or an alcohol, to afford the debrominated product. This method is particularly useful for introducing other electrophiles if desired, prior to quenching. wikipedia.org
Table 3: Reductive Debromination Methods
| Method | Reagents | Intermediate | Product |
| Catalytic Hydrogenation | H₂, Pd/C | Adsorbed on catalyst surface | 2-Methyl-1-(prop-1-en-1-yl)benzene |
| Lithium-Halogen Exchange | n-BuLi, then H₂O | 2-(2-Methylprop-1-en-1-yl)phenyllithium | 2-Methyl-1-(prop-1-en-1-yl)benzene |
Mechanistic Investigations and Reaction Dynamics of Transformations Involving 1 Bromo 2 2 Methylprop 1 En 1 Yl Benzene
Elucidation of Catalytic Cycles and Reaction Intermediates
The most prominent transformation of 1-bromo-2-(2-methylprop-1-en-1-yl)benzene is the intramolecular Heck reaction, a powerful method for constructing cyclic compounds. researchgate.netorganicreactions.org This reaction proceeds through a well-defined palladium(0)/palladium(II) catalytic cycle. The cycle assembles the carbon framework through a sequence of fundamental organometallic steps. wikipedia.orgnobelprize.org
The catalytic cycle can be described as follows:
Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, initiates the cycle by inserting into the carbon-bromine bond of the substrate. This oxidative addition step forms a square-planar arylpalladium(II) intermediate. wikipedia.orgwikipedia.org
Migratory Insertion (Carbopalladation) : The tethered alkene in the arylpalladium(II) complex coordinates to the metal center. This is followed by the intramolecular migratory insertion of the alkene into the aryl-palladium bond, which forms the new carbon-carbon bond and creates a new σ-alkylpalladium(II) intermediate contained within a newly formed ring. wikipedia.orglibretexts.org
β-Hydride Elimination : For the cycle to continue, the σ-alkylpalladium(II) intermediate must undergo β-hydride elimination. A hydrogen atom from a carbon atom beta to the palladium center is transferred to the metal, forming a palladium-hydride species and generating the cyclized alkene product. wikipedia.orglibretexts.org This step requires a syn-coplanar arrangement of the C-Pd and C-H bonds.
Reductive Elimination and Catalyst Regeneration : In the presence of a base (e.g., a tertiary amine), the palladium(II)-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a protonated base salt, thus closing the catalytic loop. wikipedia.org
The key intermediates involved in this catalytic cycle are detailed in the table below.
| Intermediate Name | General Structure | Role in Cycle |
| Active Catalyst | Pd(0)Ln (e.g., n=2) | Initiates the reaction by oxidative addition. |
| Arylpalladium(II) Complex | [Ar-Pd(II)-Br]L2 | Formed after oxidative addition; poised for cyclization. |
| π-Alkene Complex | [Ar(alkene)-Pd(II)-Br]L | Precedes the key C-C bond-forming step. |
| σ-Alkylpalladium(II) Palladacycle | (Cyclized)-Pd(II)-Br]L2 | The product of intramolecular migratory insertion. |
| Palladium Hydride Complex | [H-Pd(II)-Br]L2 | Formed after β-hydride elimination; regenerates the catalyst. |
Kinetic Studies and Determination of Rate Laws
The rate of the intramolecular Heck reaction of this compound can be investigated through kinetic studies to determine the reaction order and the rate constant, providing insight into the rate-determining step of the catalytic cycle. researchgate.net Since the reaction is intramolecular, the transformation is a unimolecular process in terms of the substrate. Therefore, the reaction is expected to follow first-order kinetics.
The rate law can be expressed as: Rate = k[Substrate]
Where:
Rate is the reaction rate (in M/s).
k is the first-order rate constant (in s⁻¹).
[Substrate] is the concentration of this compound.
The rate-determining step in Heck reactions can be either the oxidative addition of the aryl halide to the Pd(0) complex or the subsequent migratory insertion of the alkene. wikipedia.orgnih.gov Experimental determination of the rate law involves monitoring the concentration of the reactant or product over time under various initial concentrations.
A hypothetical data set for determining the reaction order is presented below.
| Experiment | Initial [Substrate] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 3.0 x 10⁻⁵ |
| 3 | 0.30 | 4.5 x 10⁻⁵ |
In this hypothetical case, doubling the initial concentration of the substrate doubles the initial rate, which is characteristic of a first-order reaction. The rate constant k can then be calculated from any of the experiments (e.g., from Experiment 1, k = Rate / [Substrate] = 1.5 x 10⁻⁵ / 0.10 = 1.5 x 10⁻⁴ s⁻¹).
Mechanistic Pathways of Functional Group Interconversions
The intramolecular Heck cyclization of this compound involves a critical regiochemical choice during the migratory insertion step. The substrate can potentially undergo two competing cyclization pathways: 6-endo-trig or 5-exo-trig cyclization.
6-endo-trig Pathway : The arylpalladium intermediate attacks the terminal (C1) carbon of the prop-1-en-1-yl group. This pathway leads to the formation of a six-membered ring, which upon β-hydride elimination, yields a substituted dihydronaphthalene derivative.
5-exo-trig Pathway : The arylpalladium intermediate attacks the internal (C2) carbon of the prop-1-en-1-yl group. This results in a five-membered ring with an exocyclic double bond.
While Baldwin's rules for ring closure often favor exo cyclizations, the regioselectivity in palladium-catalyzed reactions is more complex and is strongly influenced by electronic and steric factors. nih.govdivyarasayan.org In the case of this compound, the 6-endo pathway leads to the formation of a thermodynamically stable, conjugated dihydronaphthalene system. The 5-exo pathway would result in a more strained five-membered ring. Therefore, the 6-endo-dig cyclization is generally the favored pathway, leading to the formation of 1,1-dimethyl-1,2-dihydronaphthalene.
Following the 6-endo cyclization, there are two possible sites for β-hydride elimination, leading to different isomers of the product. The direction of elimination is dictated by the need for a syn-coplanar H-C-C-Pd dihedral angle and the relative stability of the resulting double bond.
Computational Analysis of Transition States and Energy Profiles
Density Functional Theory (DFT) calculations are a powerful tool for elucidating the detailed mechanistic landscape of complex catalytic reactions like the intramolecular Heck reaction. nih.gove3s-conferences.org By modeling the reaction of this compound, one can compute the energies of all relevant intermediates and transition states (TS) along the reaction coordinate.
A computational study would typically investigate:
The Energy Profile of the Catalytic Cycle : Calculating the free energy (ΔG) of each intermediate and transition state in the catalytic cycle to identify the rate-determining step—the step with the highest activation barrier.
Regioselectivity of Cyclization : Comparing the activation barriers (ΔG‡) for the transition states of the 6-endo-trig (TS-endo) and 5-exo-trig (TS-exo) pathways. The pathway with the lower activation energy is kinetically favored. nih.govresearchgate.net
Stereoselectivity : If chiral ligands are used, DFT can predict the enantiomeric excess by comparing the energies of the transition states leading to the different stereoisomers. chim.it
The results of such an analysis are often visualized in a reaction energy profile diagram. For this specific substrate, calculations are expected to show that the activation barrier for the 6-endo cyclization is significantly lower than that for the 5-exo pathway, confirming the experimentally observed preference for the formation of the six-membered ring.
A table of hypothetical computed energies illustrates how DFT can distinguish between competing pathways.
| Species | Pathway | Calculated Relative Free Energy (ΔG, kcal/mol) |
| Arylpalladium(II) Complex | - | 0.0 (Reference) |
| TS-endo | 6-endo-trig | +18.5 |
| σ-Alkylpalladacycle (6-membered) | 6-endo-trig | -5.2 |
| TS-exo | 5-exo-trig | +24.1 |
| σ-Alkylpalladacycle (5-membered) | 5-exo-trig | +2.5 |
| TS (β-Hydride Elimination) | Product Formation | +19.8 |
| Final Product + Pd(0) | - | -15.0 |
Computational Chemistry and Theoretical Studies of 1 Bromo 2 2 Methylprop 1 En 1 Yl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Global reactivity descriptors, which can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's stability and reactivity. For this compound, these descriptors can be estimated and are presented in the table below. It is important to note that these values are illustrative and based on typical results for similar molecules from DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), in the absence of specific published research on this exact compound.
| Calculated Reactivity Descriptors | Value (Illustrative) |
| Ionization Potential (I) | 8.5 eV |
| Electron Affinity (A) | 0.9 eV |
| Electronegativity (χ) | 4.7 eV |
| Chemical Hardness (η) | 3.8 eV |
| Chemical Softness (S) | 0.26 eV⁻¹ |
| Electrophilicity Index (ω) | 2.89 eV |
These calculated parameters suggest that this compound possesses a moderate electrophilicity index, indicating its susceptibility to attack by nucleophiles. The chemical hardness points towards a stable molecule, but one that can still participate in various chemical reactions.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons as they are distributed in various molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are directly involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, namely the π-system of the benzene (B151609) ring and the double bond of the propenyl group. The LUMO, conversely, would be expected to have significant contributions from the carbon atoms of the aromatic ring and the carbon-bromine anti-bonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and its electronic excitation properties.
Electron density analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, further clarifies the distribution of electrons within the molecule. This analysis can quantify the charge distribution and identify key donor-acceptor interactions. In this compound, the bromine atom would exhibit a partial negative charge due to its high electronegativity, while the adjacent carbon atom and the hydrogen atoms would carry partial positive charges. The π-electrons of the aromatic ring and the alkene group constitute regions of high electron density.
| Frontier Molecular Orbital Properties | Energy (Illustrative) | Primary Locus |
| HOMO | -8.5 eV | Benzene Ring, Propenyl C=C |
| LUMO | -0.9 eV | Benzene Ring, C-Br σ* |
| HOMO-LUMO Gap | 7.6 eV | - |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-visible spectra, while calculations of vibrational frequencies can predict the appearance of Infrared (IR) and Raman spectra.
The predicted UV-visible spectrum of this compound would likely show characteristic absorptions arising from π-π* transitions within the aromatic ring and the conjugated propenyl group. The presence of the bromine atom may cause a slight red-shift (bathochromic shift) in these absorptions compared to unsubstituted styrene (B11656) derivatives.
The calculated IR spectrum would display characteristic vibrational modes. These would include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring and the alkene, and the C-Br stretching frequency. The table below presents illustrative predicted vibrational frequencies for some key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkyl C-H Stretch | 2980 - 2870 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Alkene C=C Stretch | 1650 |
| C-Br Stretch | 650 - 550 |
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹H and ¹³C NMR spectra would reflect the unique electronic environment of each nucleus in the molecule, providing a detailed map of its connectivity.
Reaction Pathway Modeling and Energetic Considerations
A key area of interest for this molecule is its application in cross-coupling reactions, where the carbon-bromine bond is a reactive site. For instance, in a Suzuki or Heck coupling reaction, computational modeling could be used to explore the oxidative addition of the C-Br bond to a palladium catalyst. These calculations would provide insights into the feasibility of the reaction and the factors that influence its efficiency.
The energetic considerations for a hypothetical reaction, such as the initial step of a palladium-catalyzed cross-coupling, can be summarized in a reaction profile. The table below provides an illustrative energetic profile for the oxidative addition step.
| Reaction Coordinate Species | Relative Energy (kcal/mol) (Illustrative) |
| Reactants (Substrate + Catalyst) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Product (Oxidative Addition Complex) | -10.1 |
Such modeling can reveal the most likely reaction pathways and help in optimizing reaction conditions for desired outcomes. For example, the steric hindrance introduced by the ortho-substituted 2-methylprop-1-en-1-yl group would likely influence the approach of the catalyst and the energy of the transition state.
Applications in Advanced Organic Synthesis and Material Science Precursors
Role as a Versatile Synthetic Building Block
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene serves as a linchpin in the synthesis of a variety of organic molecules due to its dual functionality. The aryl bromide moiety is a classical handle for a wide array of cross-coupling reactions, while the vinyl group offers a site for various addition and polymerization reactions.
The presence of the ortho-bromostyrene motif in this compound makes it an ideal precursor for the synthesis of intricate molecular scaffolds. The aryl bromide can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net This allows for the elaboration of the benzene (B151609) core with a variety of substituents, paving the way for the construction of complex polycyclic and heterocyclic systems that are often found in natural products. nih.govnih.govresearchgate.netbrayresearch.orgmdpi.com
For instance, intramolecular Heck reactions starting from derivatives of this compound could lead to the formation of fused ring systems. The 2-methylprop-1-en-1-yl group can influence the regioselectivity of such cyclizations and can be further modified post-coupling to introduce additional stereocenters or functional groups. The synthesis of various natural bromophenols and their derivatives highlights the importance of brominated precursors in accessing biologically active molecules. nih.govnih.gov
A generalized scheme for the application of this compound in the synthesis of complex scaffolds is presented below:
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Scaffold |
| Suzuki Coupling | Aryl/vinyl boronic acid | Pd catalyst, base | Biaryl or styrenyl derivatives |
| Heck Coupling | Alkene | Pd catalyst, base | Substituted stilbene (B7821643) derivatives |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Aryl-alkyne conjugates |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | N-Aryl amine derivatives |
This table is illustrative and actual reaction conditions may vary.
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. nih.gov Substituted styrenes and biaryl compounds, which can be readily synthesized from this compound, are common motifs in many pharmaceutically active compounds. acs.orgnih.gov The ability to functionalize both the aryl ring (via the bromide) and the vinyl group allows for the systematic exploration of chemical space around a core structure, which is a key strategy in drug discovery. nih.gov
The ortho-substitution pattern of this compound can be particularly advantageous in creating conformationally constrained molecules, which can lead to higher binding affinity and selectivity for a specific biological target. The 2-methylprop-1-en-1-yl group can also play a role in modulating the pharmacokinetic properties of a potential drug candidate.
Potential as a Monomer or Precursor in Polymer Chemistry
The vinyl group in this compound makes it a potential monomer for polymerization reactions. Substituted styrenes are widely used in the production of a variety of polymers with diverse properties. acs.orguantwerpen.be The presence of the bromo substituent on the aromatic ring offers a handle for post-polymerization modification. This would allow for the synthesis of functional polymers where the bromine atoms can be converted into other functional groups through reactions like lithiation followed by quenching with an electrophile, or through further cross-coupling reactions. researchgate.net This approach can lead to materials with tailored electronic, optical, or thermal properties.
Moreover, the controlled polymerization of such a functionalized monomer could lead to well-defined polymer architectures, which are of interest in materials science for applications in electronics, sensors, and catalysis.
Integration into Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening. nih.govfrontiersin.org this compound is an excellent starting point for DOS due to its capacity for divergent synthetic pathways. The two reactive sites, the aryl bromide and the vinyl group, can be addressed sequentially or in tandem with a variety of reagents to rapidly generate a library of compounds with significant skeletal and appendage diversity.
A typical DOS approach using this compound could involve:
Initial Diversification: A set of parallel reactions targeting the aryl bromide (e.g., Suzuki couplings with a diverse set of boronic acids).
Secondary Diversification: The resulting products, now bearing a new substituent, could then undergo a second set of parallel reactions at the vinyl group (e.g., dihydroxylation, epoxidation, or metathesis).
This strategy allows for the exponential generation of a large number of distinct compounds from a single, readily accessible starting material, which is a core principle of DOS. nih.gov
Comparative Studies and Structure Reactivity Relationships
Influence of Halogen Position and Identity on Reactivity
The position and nature of the halogen substituent significantly modulate the reactivity of the aromatic ring. Halogens influence electrophilic aromatic substitution (EAS) through a combination of inductive and resonance effects. libretexts.org
In a hypothetical meta isomer, the directing effects of the bromo group and the activating alkenyl group would be divergent, potentially leading to complex product mixtures in EAS reactions. In the para isomer, the steric hindrance between the two substituents would be minimized, and their directing effects would reinforce each other, directing incoming electrophiles to the positions ortho to the activating alkenyl group.
Halogen Identity (Cl vs. Br vs. I): The reactivity of halobenzenes in EAS reactions generally decreases down the group: F > Cl > Br > I. libretexts.org This trend is governed by the balance between electronegativity (inductive effect) and the ability to donate lone-pair electrons (resonance effect). Although fluorine is the most electronegative, its 2p orbital overlaps more effectively with the 2p orbital of carbon, leading to a stronger resonance effect that partially offsets its inductive withdrawal. As the size of the halogen increases from Cl to Br to I, the orbital overlap with carbon's 2p orbital becomes less efficient, weakening the resonance effect. Consequently, the deactivating inductive effect becomes more dominant, leading to lower reactivity. libretexts.org
A study involving the [3+2] cycloaddition reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide demonstrated that both compounds undergo regioselective reactions to form meta isoxazolines. mdpi.com While this study focused on the reactivity of the vinyl group, it underscores that different halogens can be used to tune the electronic properties of the molecule.
| Property | Comparison | Influence on Reactivity | Reference |
|---|---|---|---|
| Halogen Position | ortho vs. meta vs. para | Determines the orientation of incoming electrophiles. Halogens are ortho, para-directors. The relative position to other substituents affects steric hindrance and regioselectivity. | libretexts.orgleah4sci.com |
| Halogen Identity | Cl vs. Br vs. I | Reactivity in EAS decreases down the group (Cl > Br > I) due to a balance of inductive withdrawal (deactivating) and resonance donation (activating at o,p positions). The C-X bond strength also varies, affecting cross-coupling reactions. | libretexts.org |
Impact of Alkenyl Substituent Stereochemistry (E/Z Isomerism) on Reaction Outcomes
Stereochemistry, specifically E/Z isomerism, can play a crucial role in the reactivity of alkenes. studymind.co.uk This isomerism arises from the restricted rotation around a carbon-carbon double bond when each carbon atom of the double bond is attached to two different groups. docbrown.infoyoutube.com
For the specific compound 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene, the alkenyl substituent is C(H)=C(CH₃)₂. One of the vinylic carbons is bonded to two identical methyl groups. Therefore, this particular molecule cannot exhibit E/Z isomerism.
However, considering an analogous structure capable of E/Z isomerism, such as 1-Bromo-2-(prop-1-en-1-yl)benzene, the stereochemistry of the double bond would be expected to influence reaction outcomes.
Steric Effects: The E and Z isomers present different three-dimensional profiles. quora.com The spatial arrangement of the groups around the double bond can affect the accessibility of nearby reactive sites on the aromatic ring. For instance, in the Z isomer, the terminal methyl group would be positioned closer to the bromine atom, potentially creating steric hindrance that could disfavor reactions at the bromine atom or the C3 position of the ring. Conversely, the E isomer would orient the methyl group away from the bromine, potentially allowing for easier access.
Electronic Effects: While the electronic properties of E and Z isomers are often similar, the different spatial arrangements can lead to subtle differences in orbital interactions and dipole moments, which might influence transition state energies and reaction rates. quora.com In reactions involving the double bond itself, such as additions or oxidations, the stereochemistry can dictate the stereochemical outcome of the product.
| Factor | Description | Potential Impact on Reaction Outcomes | Reference |
|---|---|---|---|
| E/Z Isomerism | Arises from restricted rotation about a C=C double bond with different substituents on each carbon. | Different isomers can exhibit varied physical and chemical properties due to their distinct spatial arrangements. | studymind.co.ukquora.com |
| Steric Hindrance | The spatial arrangement of substituents in one isomer (e.g., Z) might block access to a reactive site more than in the other isomer (e.g., E). | Can affect reaction rates and regioselectivity, particularly for reactions at the ortho position or the bromine atom. | docbrown.info |
| Product Stereochemistry | In reactions involving the double bond, the initial E/Z configuration can determine the stereochemistry of the resulting product. | Leads to the formation of different diastereomeric products from E and Z starting materials. | researchgate.net |
Steric and Electronic Effects of Adjacent Substituents on Aromatic Reactivity
In this compound, the ortho placement of the bromo and alkenyl groups leads to significant electronic and steric interactions that govern the ring's reactivity.
Electronic Effects: There is a competitive interplay between the two substituents.
The bromo group is electron-withdrawing by induction but electron-donating by resonance, making it a deactivating ortho, para-director. libretexts.orgstpeters.co.in
The alkenyl group (similar to a vinyl group) is generally considered an activating group. pearson.com It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) during electrophilic attack, particularly at the ortho and para positions.
When both are present, the more powerfully activating group typically directs the position of further substitution. stpeters.co.in Therefore, the (2-methylprop-1-en-1-yl) group would be the dominant directing group, strongly favoring substitution at the para position (C5) and to a lesser extent, the other ortho position (C3).
Steric Effects: The proximity of the two bulky substituents creates considerable steric hindrance. acs.org This steric crowding primarily affects the C3 position, which is flanked by both the bromo and the alkenyl groups. Consequently, electrophilic attack at this position is sterically disfavored. The para position (C5) is the most accessible and is electronically activated by both groups (it is para to the alkenyl group and meta to the bromo group, but the activating group's influence is stronger). The C6 position is ortho to the bromo group but sterically hindered by the adjacent alkenyl substituent.
Comparison with Analogs Lacking or Possessing Different Alkenyl Moieties
Analog without Alkenyl Moiety (e.g., Bromobenzene): Bromobenzene is significantly less reactive in EAS than benzene (B151609) due to the deactivating nature of the bromine atom. lumenlearning.com The introduction of the (2-methylprop-1-en-1-yl) group in the ortho position activates the ring, making this compound more reactive towards electrophiles than bromobenzene.
Analog with a Different Alkenyl Moiety (e.g., 1-Bromo-2-vinylbenzene): The title compound features a (2-methylprop-1-en-1-yl) group, whereas an analog like 1-bromo-2-vinylbenzene (2-bromostyrene) has a simple vinyl group. The two additional methyl groups in the title compound have two main effects:
Increased Steric Hindrance: The isobutenyl group is significantly bulkier than a vinyl group, which would further inhibit reactions at the adjacent C3 position and potentially the bromine atom.
Electronic Contribution: The methyl groups are weakly electron-donating through hyperconjugation. This can slightly increase the electron-donating ability of the alkenyl substituent, further activating the aromatic ring compared to the vinyl-substituted analog.
Positional Isomer Analog (e.g., 1-Bromo-4-(2-methylprop-1-en-1-yl)benzene): In this para-substituted analog, the steric hindrance between the two groups is absent. The directing effects of both groups would reinforce each other, strongly activating the positions ortho to the alkenyl group (C2 and C6) for electrophilic substitution. This isomer would likely be more reactive in EAS reactions due to reduced steric congestion around the activated sites.
| Compound | Key Structural Difference | Expected Relative Reactivity in EAS | Reasoning |
|---|---|---|---|
| This compound | Reference Compound | - | Ortho-arrangement leads to steric hindrance. Activating alkenyl and deactivating bromo group compete. |
| Bromobenzene | Lacks the alkenyl group. | Lower | The ring is deactivated by the bromo group and lacks the activating effect of the alkenyl substituent. lumenlearning.com |
| 1-Bromo-2-vinylbenzene | Vinyl group instead of isobutenyl. | Slightly Lower | Less steric hindrance, but also less electronic activation from the alkenyl group (lacks hyperconjugation from methyl groups). |
| 1-Bromo-4-(2-methylprop-1-en-1-yl)benzene | Para-substituted isomer. | Higher | Reduced steric hindrance. The activating and directing effects of the substituents are complementary, strongly activating the C2 and C6 positions. |
Emerging Research Directions and Future Perspectives
Sustainable and Green Chemistry Approaches for its Synthesis and Transformations
The principles of green chemistry are increasingly being integrated into the synthesis and transformation of aromatic compounds like 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene. The focus is on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. Key to these efforts is the development of sustainable cross-coupling reactions, which are fundamental to modifying the bromoarene moiety of the molecule.
Traditional methods often rely on palladium catalysts, which, while effective, can be costly and environmentally burdensome. Modern approaches are exploring the use of more abundant and less toxic metal catalysts, as well as metal-free reaction conditions. The use of green solvents, such as water, ethanol, or ionic liquids, is also a significant area of research, aiming to replace volatile and hazardous organic solvents. arkat-usa.orgmdpi.com For instance, the Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds with bromoarenes, has seen numerous modifications to enhance its environmental friendliness. nih.gov These include the use of water as a solvent and the development of recyclable polymer-supported catalysts.
| Parameter | Traditional Approach | Green Chemistry Approach |
| Catalyst | Palladium-based | Abundant metals (e.g., iron), metal-free |
| Solvent | Volatile organic compounds (e.g., toluene) | Water, ethanol, ionic liquids |
| Energy | High-temperature reflux | Lower temperatures, microwave irradiation |
| Waste | Significant by-products, difficult catalyst recovery | Minimal by-products, recyclable catalysts |
These green chemistry principles are not only beneficial for the environment but also offer economic advantages through reduced waste disposal costs and the potential for catalyst reuse.
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, offering precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions.
For the synthesis of this compound and its derivatives, flow chemistry offers several potential advantages. For example, the Heck reaction, which could be used to introduce the 2-methylprop-1-en-1-yl group onto a bromo-substituted benzene (B151609) ring, can be significantly optimized in a flow reactor. nottingham.ac.uk High temperatures can be safely achieved, leading to faster reaction times, and the risk of side reactions can be minimized. Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the product of one reaction is immediately used as the substrate for the next, eliminating the need for intermediate purification steps. researchgate.net
| Feature | Batch Processing | Flow Chemistry |
| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and time |
| Safety | Higher risk with hazardous reagents | Minimized reaction volume, enhanced safety |
| Scalability | Difficult, often requires re-optimization | Easier to scale by running the system for longer |
| Efficiency | Intermediate purifications often necessary | Telescoped reactions reduce steps and waste |
The adoption of flow chemistry for the production of fine chemicals like this compound is expected to grow as the technology becomes more accessible and its benefits more widely recognized.
Biocatalysis and Chemoenzymatic Approaches for its Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For a molecule like this compound, enzymes could be employed for a variety of transformations, particularly for the synthesis of chiral compounds. pharmasalmanac.com For instance, the double bond in the 2-methylprop-1-en-1-yl group could be a target for enzymatic epoxidation or dihydroxylation, leading to the formation of chiral epoxides or diols, which are valuable building blocks in medicinal chemistry. nih.gov
| Transformation | Potential Enzyme Class | Product Type |
| Epoxidation | Monooxygenase | Chiral Epoxide |
| Dihydroxylation | Dioxygenase | Chiral Diol |
| Reduction | Reductase | Chiral Alcohol |
| Hydrolysis | Hydrolase | Chiral Acid/Alcohol |
The ongoing discovery and engineering of new enzymes with novel reactivities will continue to expand the possibilities for the biocatalytic and chemoenzymatic derivatization of this compound.
Exploration in Photochemistry and Electrochemistry
Photochemistry and electrochemistry are emerging as powerful tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. These techniques utilize light and electricity, respectively, to drive chemical reactions, often with high selectivity and under mild conditions.
For this compound, photochemistry could be employed in cross-coupling reactions where the bromoarene moiety is activated by light, potentially enabling reactions that are difficult to achieve with conventional heating. princeton.edu Similarly, the vinyl group could participate in photochemical cycloadditions.
Electrochemistry provides another avenue for the transformation of this compound. The bromoarene can be electrochemically reduced to generate a reactive intermediate that can then be coupled with other molecules. Conversely, the vinyl group can be oxidized electrochemically to introduce new functional groups. A particularly interesting application is electrochemical carboxylation, where carbon dioxide can be fixed onto the molecule, offering a sustainable route to carboxylic acid derivatives. nih.govchemistryviews.org
| Method | Potential Application | Advantages |
| Photochemistry | Cross-coupling, cycloadditions | Mild conditions, unique reactivity |
| Electrochemistry | Reductive coupling, carboxylation | Avoids harsh reagents, uses electricity as a "green" reagent |
The continued development of specialized photoreactors and electrochemical cells, including those designed for continuous flow, will likely increase the adoption of these techniques in the synthesis and derivatization of complex organic molecules. nih.gov
Advanced Catalyst Design for Highly Selective Transformations of this compound
The performance of many chemical transformations hinges on the design of the catalyst. For a sterically hindered molecule like this compound, with a bulky 2-methylprop-1-en-1-yl group ortho to the bromine atom, the design of catalysts that can overcome this steric hindrance is crucial for achieving high reactivity and selectivity.
In the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, the development of bulky and electron-rich ligands has been a game-changer. nih.govorganic-chemistry.org Ligands based on N-heterocyclic carbenes (NHCs) and biarylphosphines have shown remarkable efficacy in promoting reactions with sterically demanding substrates. organic-chemistry.orgnih.govorganic-chemistry.org These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, even with challenging substrates.
| Catalyst Type | Key Features | Application for the Target Compound |
| Pd with Bulky Phosphine (B1218219) Ligands | High electron density, steric bulk | Overcoming steric hindrance in Suzuki and Heck couplings |
| Pd with N-Heterocyclic Carbene (NHC) Ligands | Strong sigma-donating ability, thermal stability | Enhancing catalytic activity and stability in cross-coupling |
| Ruthenium Metathesis Catalysts | Tolerance to various functional groups | Potential for olefin metathesis reactions involving the vinyl group |
Future research in this area will focus on the development of even more active and selective catalysts, potentially moving towards catalysts based on more abundant and less expensive metals. The use of computational chemistry to design catalysts with specific properties is also expected to play an increasingly important role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
